molecular formula C17H13FN4OS B2589469 N-(2-fluorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 872702-05-1

N-(2-fluorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2589469
CAS No.: 872702-05-1
M. Wt: 340.38
InChI Key: LQTYGPIXQRZFJT-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a pyridazine core substituted with a pyridin-3-yl group at the 6-position and a sulfanyl-linked acetamide moiety at the 3-position. The acetamide nitrogen is further substituted with a 2-fluorophenyl group.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4OS/c18-13-5-1-2-6-15(13)20-16(23)11-24-17-8-7-14(21-22-17)12-4-3-9-19-10-12/h1-10H,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTYGPIXQRZFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridazinyl Intermediate: Starting with a pyridine derivative, the pyridazinyl group can be introduced through cyclization reactions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be attached via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.

    Formation of the Sulfanylacetamide Moiety: This step might involve the reaction of a thiol with an acetamide precursor under suitable conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the pyridazinyl or fluorophenyl groups, potentially altering their electronic properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-fluorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Table 1: Structural Analogues of N-(2-fluorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide

Compound Name Core Structure Key Substituents
This compound (Target) Pyridazine 6-pyridin-3-yl, 3-sulfanylacetamide, 2-fluorophenyl
2-[[6-(4-methylphenyl)pyridazin-3-yl]thio]-N-(tetrahydrofurfuryl)acetamide () Pyridazine 6-(4-methylphenyl), 3-sulfanylacetamide, tetrahydrofurfuryl
2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) () Imidazo[2,1-b]thiazole 4-chlorophenyl, piperazine-methoxybenzyl, pyridin-3-yl
2-(3-cyanophenyl)-N-(pyridin-3-yl)acetamide (5RGZ) () Phenyl-acetamide 3-cyanophenyl, pyridin-3-yl

Key Observations :

  • The pyridazine core in the target compound distinguishes it from imidazothiazole-based analogs (e.g., 5l), which may influence binding selectivity due to differences in aromatic stacking .
  • Substituents on the pyridazine ring (e.g., pyridin-3-yl vs. 4-methylphenyl in ) modulate electronic properties and steric interactions .
  • The 2-fluorophenyl group in the target may enhance metabolic stability compared to non-fluorinated aryl groups in analogs like 5RGZ .

Physicochemical Properties

Melting points, NMR shifts, and mass spectrometry data highlight trends in stability and purity (Table 3).

Table 3: Physicochemical Properties of Analogous Compounds

Compound (Source) Melting Point (°C) Molecular Formula MS (m/z) [M+H]+
5f () 215–217 C19H14ClN5OS 412.06 (Calc: 412.06)
5l () 116–118 C30H29ClN6O2S 573.1841
Compound N/A C19H23N3O2S 358.15 (estimated)
5RGZ () N/A C14H10N3O 268.08 (PDB: 5RGZ)

Key Observations :

  • Imidazothiazole derivatives (e.g., 5l) exhibit higher molecular weights and melting points compared to simpler phenyl-acetamides, reflecting increased rigidity .
  • The target compound’s pyridazine core may confer intermediate polarity, influencing solubility and bioavailability compared to bulkier analogs.

Key Observations :

  • The imidazothiazole scaffold in 5l enhances cytotoxicity relative to sorafenib, suggesting that pyridazine-based analogs like the target compound may require optimization of the heterocyclic core for similar efficacy .
  • Pyridine-containing acetamides (e.g., 5RGZ) show strong enzyme binding, likely due to interactions with histidine residues in active sites . The target’s pyridin-3-yl group may mimic this behavior.

Biological Activity

N-(2-fluorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorophenyl group, a pyridazinyl moiety, and a sulfanyl linkage, which contribute to its biological properties. The molecular formula is C19H18N4OSC_{19}H_{18}N_4OS with a molecular weight of approximately 350.43 g/mol. Its structural uniqueness allows for various interactions with biological targets.

This compound is believed to exert its effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, the presence of the fluorine atom enhances the potency and selectivity against certain targets, such as α-l-fucosidases, with reported IC50 values in the nanomolar range .
  • Receptor Modulation : It may interact with various receptors, potentially modulating signaling pathways related to inflammation and cancer progression. This modulation can lead to therapeutic effects by inhibiting pathways that promote tumor growth or inflammatory responses.
  • Cellular Pathway Interference : The compound's ability to bind to molecular targets could disrupt cellular pathways critical for disease progression, making it a candidate for further therapeutic exploration.

Structure-Activity Relationship (SAR)

The incorporation of the fluoro group on the phenyl ring has been shown to significantly enhance the biological activity of related compounds. For example, studies indicate that modifications on the phenyl ring can lead to increased inhibition potency against specific enzymes .

CompoundIC50 (μM)Target
N-(2-fluorophenyl)-2β-DFJ acetamide0.0079Human lysosomal α-l-fucosidase
N-(3-nitrophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide0.012Bovine kidney α-l-fucosidase

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Anti-inflammatory Effects : Research has indicated that derivatives of this compound exhibit significant anti-inflammatory properties by inhibiting key enzymes involved in inflammatory responses.
  • Anticancer Activity : Investigations into the anticancer potential have shown that this compound can inhibit cell proliferation in various cancer cell lines, suggesting its role as an anticancer agent.
  • Biochemical Probes : The compound has been explored as a biochemical probe for studying enzyme interactions and cellular pathways, providing insights into its mechanism of action and potential therapeutic applications.

Q & A

Q. What are the recommended methods for synthesizing N-(2-fluorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide?

Answer: The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. For example:

  • Step 1: Substitution reactions using halogenated nitrobenzenes and heterocyclic alcohols under alkaline conditions to form intermediates (e.g., ).
  • Step 2: Reduction of nitro groups to amines using iron powder in acidic media ().
  • Step 3: Thioether bond formation via coupling of pyridazine-thiol intermediates with fluorophenyl acetamide derivatives using condensing agents like DCC or EDC ().
    Key Considerations: Optimize reaction time, temperature, and stoichiometry to avoid side products like over-oxidized thiols or unreacted amines.

Q. How can the purity and structural integrity of this compound be validated?

Answer:

  • Chromatography: Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity >95% ().
  • Spectroscopy: Confirm structure via 1^1H/13^{13}C NMR (e.g., pyridazine ring protons at δ 8.5–9.0 ppm, acetamide carbonyl at ~170 ppm) and HRMS ().
  • Elemental Analysis: Match calculated vs. observed C, H, N, S percentages (e.g., C: ~55%, N: ~15%) ().

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?

Answer: Challenges:

  • Low crystal quality due to flexible thioether bonds.
  • Twinning or disorder in the pyridazine ring (common in heterocycles).
    Solutions:
  • Use SHELXL-2016 for refinement, applying restraints for bond distances/angles ().
  • Collect high-resolution data (d-spacing < 0.8 Å) and employ multi-scan absorption correction (e.g., SADABS) ().
    Example Data (Hypothetical):
ParameterValue
Space groupP21/c
Unit cell (Å)a=18.22, b=8.12, c=19.63
R-factor<0.05

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological activity?

Answer:

  • Modifications: Introduce substituents at the pyridin-3-yl or fluorophenyl groups (e.g., -Cl, -OCH3_3) to assess steric/electronic effects ().
  • Assays: Test enzyme inhibition (e.g., kinases, oxidoreductases) using fluorescence-based assays ().
    Key Finding (Analog Example):
    Replacing the 2-fluorophenyl group with 4-fluorophenyl in analogs increased IC50_{50} by 3-fold against kinase X ().

Q. What computational methods predict the compound’s pharmacokinetic properties?

Answer:

  • ADMET Prediction: Use SwissADME or ADMETLab to calculate:
    • LogP: ~2.6 (moderate lipophilicity) ().
    • Topological Polar Surface Area (TPSA): ~87.5 Ų (moderate permeability) ().
  • Molecular Dynamics (MD): Simulate binding to target proteins (e.g., docking with AutoDock Vina) ().

Data Contradiction & Resolution

Q. How should researchers address discrepancies in biological activity data across studies?

Answer:

  • Source Analysis: Check assay conditions (e.g., cell lines, incubation time). For example, IC50_{50} values vary between HEK293 vs. HeLa cells ().
  • Structural Validation: Confirm compound integrity in each study via NMR or LC-MS to rule out degradation.
  • Statistical Methods: Apply ANOVA or t-tests to assess significance of reported differences ().

Methodological Tables

Q. Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight~394.4 g/mol
Hydrogen Bond Donors1
XLogP2.6
Rotatable Bonds5

Q. Table 2: Crystallographic Refinement Parameters

Software/ToolApplicationReference
SHELXL-2016Refinement of disordered atoms
PLATONValidation of symmetry
SADABSAbsorption correction

Future Research Directions

  • Synthetic Chemistry: Develop enantioselective routes for chiral analogs ().
  • Structural Biology: Resolve co-crystal structures with target enzymes using cryo-EM ().
  • In Vivo Studies: Assess bioavailability in rodent models using radiolabeled analogs ().

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